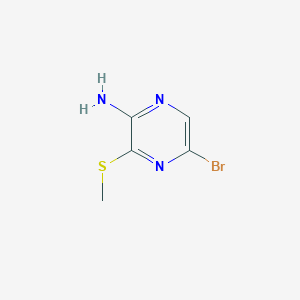

2-Amino-5-bromo-3-methylthiopyrazine

Description

2-Amino-5-bromo-3-methylthiopyrazine is a brominated pyrazine derivative featuring a methylthio (-SMe) substituent at position 3, an amino (-NH₂) group at position 2, and a bromine atom at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as pyrrolo[2,3-b]pyrazines .

The methylthio group enhances electrophilicity at adjacent positions, making the bromine atom at position 5 susceptible to nucleophilic substitution, a property critical for further functionalization .

Propriétés

IUPAC Name |

5-bromo-3-methylsulfanylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3S/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOWDVOHUJKGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595726 | |

| Record name | 5-Bromo-3-(methylsulfanyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87444-38-0 | |

| Record name | 5-Bromo-3-(methylsulfanyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination and Amination of Pyrazine Derivatives

A well-documented method for preparing 2-amino-3-bromo-5-methylpyrazine, a close analog, involves bromination of 5-methylpyrazin-2-amine using bromine in the presence of pyridine in dichloromethane at room temperature. This reaction proceeds overnight, yielding the brominated amino compound in high yield (~88%). The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to isolate the product as a yellow solid.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | 5-methylpyrazin-2-amine, pyridine, Br2, DCM, rt, overnight | Bromination at position 3 or 5 | 88% |

This method provides a reliable route to the brominated amino pyrazine intermediate, which is a precursor for further thiolation.

Thiolation to Introduce the Methylthio Group

Thiolation of halogenated pyrazines to form methylthio derivatives can be achieved via nucleophilic substitution using sulfur sources such as sodium sulfide or dimethyl sulfide complexes. One plausible approach involves:

- Activation of the pyrazine ring by complexation with boron trifluoride dimethyl sulfide (BF3·SMe2), which facilitates electrophilic substitution.

- Subsequent nucleophilic attack by sulfur nucleophiles (e.g., Na2S) to replace the bromine atom with a thiol or methylthio group.

- Final demethylation or methylation steps to yield the 3-methylthiopyrazine derivative.

The mechanism involves liberation of dimethyl sulfide and formation of an electrophilic complex that undergoes nucleophilic substitution, followed by workup with protic solvents like methanol to afford the thiomethylated product.

Alternative Synthetic Routes via Halogenation and Amination of Thiazole Derivatives

Although focused on thiazole analogs, related methods provide insight into halogenation and amination strategies applicable to pyrazine derivatives:

- Halogenation of 2-aminothiazoles with bromine in DMF at room temperature for 3 hours.

- Addition of sodium hydrogen carbonate and sodium sulfide or amines, followed by heating at 70 °C for 3 hours.

- Purification by recrystallization or column chromatography.

This method highlights the utility of bromination followed by nucleophilic substitution with sulfur nucleophiles to install sulfur-containing groups on heterocycles.

Summary Table of Key Preparation Steps for 2-Amino-5-bromo-3-methylthiopyrazine

Research Findings and Optimization Notes

- The bromination step is highly selective and efficient under mild conditions using pyridine as a base and dichloromethane as solvent.

- Thiolation requires activation of the pyrazine ring, often achieved by Lewis acid complexation (e.g., BF3·SMe2), to facilitate nucleophilic substitution of bromine by sulfur nucleophiles.

- Reaction temperatures for thiolation typically range from room temperature to 60 °C, with reaction times of 3–5 hours.

- Workup with protic solvents such as methanol is critical to release the thiomethylated product from the Lewis acid complex.

- Purification by recrystallization or silica gel chromatography ensures high purity of the final compound.

- Alternative methods involving copper(II) bromide catalysis and amine addition have been reported for related heterocycles but are less documented for pyrazine derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-bromo-3-methylthiopyrazine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Oxidation: 2-Amino-5-bromo-3-methylsulfinylpyrazine, 2-Amino-5-bromo-3-methylsulfonylpyrazine.

Reduction: 2-Amino-3-methylthiopyrazine.

Substitution: 2-Amino-5-hydroxy-3-methylthiopyrazine, 2-Amino-5-alkoxy-3-methylthiopyrazine.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

The potential anticancer properties of 2-amino-5-bromo-3-methylthiopyrazine derivatives have been investigated through various studies. For instance, compounds derived from pyrazine structures have shown promising results against several cancer cell lines. A study revealed that derivatives synthesized from this compound exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3) with IC50 values indicating significant activity .

1.2 Enzyme Inhibition

Research indicates that pyrazine derivatives can act as enzyme inhibitors, particularly phosphoinositide 3-kinase inhibitors, which play a crucial role in cancer progression. The synthesis of such inhibitors often involves the Suzuki coupling reaction of this compound with various organoboronic acids, leading to compounds with enhanced biological activity .

| Compound | Target Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound derivative 1 | A549 (Lung cancer) | 23.30 ± 0.35 |

| This compound derivative 2 | NIH/3T3 (Mouse embryoblast) | >1000 |

Synthetic Applications

2.1 Cross-Coupling Reactions

The compound is frequently utilized in cross-coupling reactions, particularly the Suzuki coupling method, which allows for the formation of biaryl compounds that are vital in drug development. The successful coupling of this compound with various aryl boronic acids has been reported to yield high product yields, demonstrating its utility in synthesizing complex organic molecules .

2.2 Functionalization of Heterocycles

Recent studies have explored the functionalization of heterocycles using this compound as a precursor. The introduction of thiomethyl groups into heterocyclic systems has been achieved through selective reactions, showcasing the compound's versatility in organic synthesis .

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl Boronic Acids | >90 |

| Thiomethylation | Heterocyclic Substrates | Up to 93 |

Biological Studies

3.1 Neuropharmacology

Research has indicated that certain pyrazine derivatives can interact with corticotropin-releasing factor receptors, which are implicated in stress-related disorders such as anxiety and depression. The development of new therapeutic agents targeting these receptors has been facilitated by synthesizing compounds based on the structure of this compound .

Case Studies and References

- Transition metal-catalyzed functionalization of pyrazines has been extensively studied, showcasing the effectiveness of using brominated pyrazines in synthetic applications .

- Investigations into enzyme inhibitors have highlighted the role of pyrazine derivatives as potential therapeutic agents against cancer .

- Studies on neuropharmacological applications emphasize the importance of these compounds in developing treatments for anxiety and depression .

Mécanisme D'action

The mechanism of action of 2-Amino-5-bromo-3-methylthiopyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino, bromine, and methylthio groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Substituent Analysis and Structural Similarity

The following table summarizes key analogs and their similarity scores (calculated based on structural and functional group alignment):

Data Tables

Table 1: Structural and Reactivity Comparison of Brominated Pyrazines

Table 2: Similarity Scores of Structural Analogs

| Compound | CAS Number | Similarity Score |

|---|---|---|

| 2-Amino-5-bromo-3-ethoxypyrazine | 77112-66-4 | 0.97 |

| 2-Amino-5-chloro-3-methoxypyrazine | 874-31-7 | 0.80 |

| 2-Amino-3-benzyloxy-5-bromopyrazine | 187973-44-0 | 0.76 |

Activité Biologique

2-Amino-5-bromo-3-methylthiopyrazine is a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₇BrN₂S

- Molecular Weight : 219.10 g/mol

- Melting Point : 88-95 °C

- Density : 1.6 g/cm³

- Boiling Point : Approximately 250 °C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

-

Antimicrobial Properties

- Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. It has been compared to other pyrazine derivatives, demonstrating significant effectiveness in inhibiting microbial growth.

- Anticancer Potential

- Enzyme Inhibition

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- Electrophilic Nature : The presence of the bromine atom enhances the electrophilicity of the compound, facilitating nucleophilic attacks by biological molecules.

- Lipophilicity : The methylthio group increases the lipophilicity, improving membrane permeability and interaction with cellular targets.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in the viability of breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Data Table: Biological Activities Comparison

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Standard Antibiotics (e.g., Penicillin) | Yes | No | No |

| Chemotherapeutic Agents (e.g., Doxorubicin) | No | Yes | Limited |

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 2-amino-5-bromo-3-methylthiopyrazine to improve yield and purity?

- Methodological Answer :

- Key Steps :

Use controlled temperature (0–5°C) during bromination to minimize side reactions, as demonstrated in analogous pyrazine brominations .

Employ stoichiometric ratios of NaNO₂ and HBr (48% aqueous) for efficient diazotization and bromine substitution .

Purify via flash column chromatography (SiO₂, PE/EA 20:1) to isolate the product with >79% yield .

- Validation : Monitor reaction progress using TLC and confirm purity via ¹³C NMR (e.g., δ 146.84 ppm for pyrazine carbons) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Primary Tools :

¹³C NMR : Assign peaks to pyrazine carbons (δ 136–147 ppm) and methylthio groups (δ 15–20 ppm) .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₅H₆BrN₃S (theoretical m/z ≈ 210.94) .

Elemental Analysis : Verify %C, %H, and %N (e.g., Anal. Calcd. for C₅H₆BrN₃S: C 28.59, H 2.88; compare with experimental values) .

Q. How can I mitigate competing side reactions during functionalization of the bromine atom?

- Methodological Answer :

- Strategies :

Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert conditions (N₂/Ar) to preserve the methylthio group .

Optimize ligand choice (e.g., XPhos) to enhance selectivity for bromine substitution over sulfur oxidation .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Recommendations :

Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model charge distribution and HOMO-LUMO gaps .

Apply Lee-Yang-Parr (LYP) correlation functionals for accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .

- Outputs : Predict electrophilic/nucleophilic sites for targeted derivatization (e.g., bromine as a leaving group, amino group for condensation) .

Q. How do steric and electronic effects of the methylthio group influence regioselectivity in substitution reactions?

- Methodological Answer :

- Experimental Design :

Compare reactivity of this compound with its des-methylthio analog in SNAr reactions.

Use kinetic studies (e.g., Eyring plots) to quantify steric hindrance from the methylthio group .

- Findings : Methylthio groups reduce electrophilicity at C3 but enhance stability at C5 via inductive effects .

Q. How can I resolve contradictory data in bromine substitution yields across literature reports?

- Methodological Answer :

- Root-Cause Analysis :

Compare solvent systems (e.g., THF vs. DMF) affecting reaction rates and byproduct formation .

Validate intermediates via LC-MS to detect hidden degradation pathways (e.g., hydrolysis of methylthio groups under acidic conditions) .

- Solution : Standardize reaction conditions (e.g., 0°C, anhydrous solvents) and replicate protocols from high-yield syntheses .

Q. What strategies enable selective functionalization of the amino group without disrupting the bromine or methylthio moieties?

- Methodological Answer :

- Protection/Deprotection :

Protect the amino group with Boc₂O (tert-butoxycarbonyl) in THF/Et₃N, achieving >95% protection efficiency .

Deprotect using TFA/CH₂Cl₂ (1:1) to regenerate the free amine post-functionalization .

- Case Study : Successful synthesis of tert-butyl-protected derivatives for peptide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.